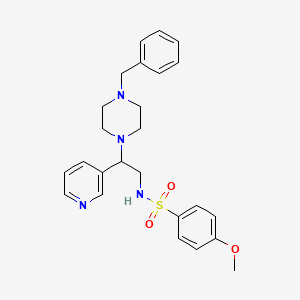
3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure, a piperazine ring, and a tetrazole moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:
Formation of the Chromen-2-one Core: This can be achieved through the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of a Lewis acid catalyst.
Introduction of the Piperazine Ring: The chromen-2-one derivative is then reacted with piperazine under nucleophilic substitution conditions.
Attachment of the Tetrazole Moiety: The final step involves the reaction of the piperazine derivative with 1-phenyl-1H-tetrazole-5-carbaldehyde under reductive amination conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
化学反応の分析
Types of Reactions
Oxidation: The chromen-2-one core can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The tetrazole moiety can be reduced under hydrogenation conditions using palladium on carbon as a catalyst.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the chromen-2-one core.
Reduction: Reduced forms of the tetrazole moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its structural features suggest it could bind to proteins or nucleic acids, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is investigated for its potential therapeutic effects. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
作用機序
The mechanism of action of 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The chromen-2-one core may interact with enzymes or receptors, modulating their activity. The piperazine ring and tetrazole moiety can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved would depend on the specific biological context and the target molecules.
類似化合物との比較
Similar Compounds
- 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-4H-chromen-4-one
- 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-4-one
Uniqueness
Compared to similar compounds, 3-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one may offer unique advantages in terms of its chemical stability, biological activity, and ease of synthesis. Its specific structural features allow for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
3-[4-[(1-phenyltetrazol-5-yl)methyl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O3/c29-21(18-14-16-6-4-5-9-19(16)31-22(18)30)27-12-10-26(11-13-27)15-20-23-24-25-28(20)17-7-2-1-3-8-17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVWFRLJUAYXCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Cyano-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)propanoic acid](/img/structure/B2563834.png)

anilino]propanenitrile](/img/structure/B2563838.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(4-nitrophenyl)acetamide](/img/structure/B2563842.png)



![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2563848.png)


![1-(4-methoxyphenyl)-3-(3-nitrophenyl)-hexahydro-1H-5lambda6-thieno[3,4-d]imidazole-2,5,5-trione](/img/structure/B2563852.png)
